a-(Boc-amino)-2,5-difluorobenzeneacetic acid
Description
α-(Boc-amino)-2,5-difluorobenzeneacetic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to the α-carbon of a 2,5-difluorophenylacetic acid backbone. The Boc group serves as a temporary protecting agent for amines, enabling selective reactivity in multi-step syntheses, particularly in peptide chemistry . The fluorine substituents at the 2- and 5-positions of the benzene ring confer unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and as a building block for pharmaceuticals or agrochemicals requiring fluorinated aromatic motifs .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-6-7(14)4-5-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLBQQMNFXUHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production methods for a-(Boc-amino)-2,5-difluorobenzeneacetic acid would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
a-(Boc-amino)-2,5-difluorobenzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Amines, thiols, organolithium reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
a-(Boc-amino)-2,5-difluorobenzeneacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of a-(Boc-amino)-2,5-difluorobenzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino functionality during reactions, allowing for selective modifications at other positions on the molecule . Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally or functionally related to α-(Boc-amino)-2,5-difluorobenzeneacetic acid:
| Compound Name | Key Structural Features | CAS Number | Applications |
|---|---|---|---|
| α-(Boc-amino)-2,5-difluorobenzeneacetic acid | Boc-protected amine, 2,5-difluoro, acetic acid | Not provided | Peptide synthesis, pharmaceutical intermediates |
| 2,5-Difluorophenylacetic acid | No Boc group, free carboxylic acid | 930-38-1 | Organic synthesis, fluorinated motifs |
| 2-[(2,5-Dihydroxybenzoyl)amino]acetic acid | Dihydroxybenzoyl group, free amine | 25351-24-0 | Chelation, biochemical studies |
| 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid | Bromo, methoxy substituents, free amine | 500696-00-4 | Medicinal chemistry, halogenated scaffolds |
Key Observations:
- Fluorine vs. Other Halogens : The 2,5-difluoro substitution in the target compound enhances lipophilicity and metabolic stability compared to bromo- or methoxy-substituted analogs (e.g., CAS 500696-00-4), which may exhibit higher reactivity in nucleophilic substitutions .
- Boc Protection : Unlike 2,5-difluorophenylacetic acid (CAS 930-38-1), the Boc group in the target compound allows for controlled deprotection under acidic conditions, making it suitable for SPPS strategies incompatible with base-labile groups like Fmoc .
Electronic and Steric Effects
- Electron-Withdrawing Fluorines : The 2,5-difluoro substitution increases the acidity of the acetic acid moiety compared to methoxy- or hydroxy-substituted analogs (e.g., CAS 25351-24-0), enhancing its reactivity in esterification or amidation reactions .
- This contrasts with compounds bearing methoxy groups (CAS 500696-00-4), where steric effects are less pronounced .
Stability and Deprotection
- Acid-Labile Boc Group : The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), unlike base-labile Fmoc or photolabile groups. This makes the target compound suitable for syntheses requiring orthogonal deprotection strategies .
- Fluorine Stability : The C–F bonds are resistant to hydrolysis, ensuring stability during acidic or basic treatments, whereas bromo-substituted analogs (e.g., CAS 500696-00-4) may undergo debromination under harsh conditions .
Biological Activity
The compound a-(Boc-amino)-2,5-difluorobenzeneacetic acid is a derivative of difluorobenzeneacetic acid, modified with a Boc (tert-butyloxycarbonyl) protected amino group. This structural modification is significant in medicinal chemistry, particularly for enhancing biological activity and selectivity against various biological targets.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the introduction of the Boc group to an amino acid precursor followed by fluorination at specific positions on the benzene ring. The electronic effects of the fluorine substituents are crucial as they can influence the compound's reactivity and interaction with biological targets.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc protection | Acidic medium | 85 |
| 2 | Fluorination | Fuming HF | 70 |
| 3 | Coupling | EDC/HOBt | 65 |
Biological Activity
The biological activity of this compound has been evaluated across various assays, focusing on its potential as an inhibitor of key enzymes and receptors involved in disease pathways.
Enzyme Inhibition
Recent studies have shown that this compound exhibits significant inhibitory activity against carbonic anhydrase (CA) and p38 MAPK pathways. The inhibition percentage varies based on structural modifications and the presence of electron-withdrawing groups.
Table 2: Inhibitory Activity against Carbonic Anhydrase
| Compound | % Inhibition | IC50 (μM) ± SEM |
|---|---|---|
| This compound | 75.3% | 42.5 ± 0.15 |
| Reference Compound (Sulfanilamide) | 93.0% | 3.0 ± 0.24 |
Case Studies
-
Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits cell proliferation in pancreatic cancer cell lines. The compound was found to upregulate p21, a critical cyclin-dependent kinase inhibitor, leading to cell cycle arrest and apoptosis.
- Methodology : BXPC-3 pancreatic cancer cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 45 μM.
-
Anti-inflammatory Effects : Another study explored its effect on inflammatory pathways, particularly its ability to inhibit cytokine production in macrophages.
- Findings : The compound reduced TNF-α levels by approximately 60% at a concentration of 50 μM, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
